1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
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Overview
Description
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which play crucial roles in biochemical processes .
Mode of Action
It’s known that the compound can undergo various chemical reactions, including lithiation, to interact with its targets . The trifluoromethyl group in the compound may enhance its lipophilicity, potentially influencing its interaction with targets .
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
Preparation Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several methods. One common approach involves the cyclization of hydrazones with trifluoromethyl ketones under acidic conditions. Another method includes the reaction of 3,5-dimethylpyrazole with trifluoromethyl iodide in the presence of a base. Industrial production often employs these methods due to their efficiency and high yield .
Chemical Reactions Analysis
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: This compound has a similar structure but contains a thieno ring, which can alter its chemical properties and biological activity.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound differs by having a carboxylic acid group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRHIGNAKDJJKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361268 |
Source
|
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122431-37-2 |
Source
|
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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